molecular formula C46H69N15O7 B15159662 L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- CAS No. 678967-43-6

L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl-

Cat. No.: B15159662
CAS No.: 678967-43-6
M. Wt: 944.1 g/mol
InChI Key: LCUAKLHJRYSURX-JXFHVCLSSA-N
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Description

L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- is a complex peptide composed of several amino acids, including L-isoleucine, L-lysine, L-tryptophan, and L-arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Kynurenine derivatives from tryptophan.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated or acylated amino groups.

Scientific Research Applications

L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism or protein misfolding.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Isoleucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • L-Valine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl-
  • L-Leucine, L-lysyl-L-tryptophyl-L-arginyl-L-arginyl-L-tryptophyl-

Properties

CAS No.

678967-43-6

Molecular Formula

C46H69N15O7

Molecular Weight

944.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C46H69N15O7/c1-3-26(2)38(44(67)68)61-43(66)37(23-28-25-56-33-16-7-5-13-30(28)33)60-41(64)35(18-11-21-54-46(51)52)57-40(63)34(17-10-20-53-45(49)50)58-42(65)36(59-39(62)31(48)14-8-9-19-47)22-27-24-55-32-15-6-4-12-29(27)32/h4-7,12-13,15-16,24-26,31,34-38,55-56H,3,8-11,14,17-23,47-48H2,1-2H3,(H,57,63)(H,58,65)(H,59,62)(H,60,64)(H,61,66)(H,67,68)(H4,49,50,53)(H4,51,52,54)/t26-,31-,34-,35-,36-,37-,38-/m0/s1

InChI Key

LCUAKLHJRYSURX-JXFHVCLSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N

Origin of Product

United States

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